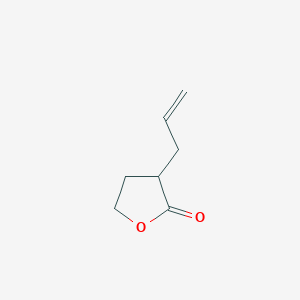

3-allyldihydro-2(3H)-furanone

Descripción general

Descripción

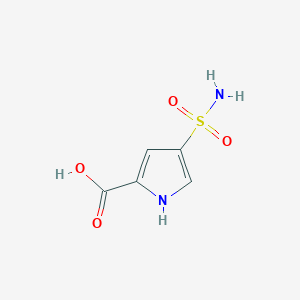

3-allyldihydro-2(3H)-furanone, also known as 2,5-dimethyl-4-hydroxy-3(2H)-furanone, is an organic compound with a unique odor and flavor, often described as caramel, sweet, and fruity. It is commonly found in various foods, including strawberries, tomatoes, coffee, and chocolate. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the food industry, as well as its biological and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Biological Functions

- Strigolactones Synthesis : 3-Methyl-2(5H)-furanone, a structurally similar compound to 3-allyldihydro-2(3H)-furanone, is a core component in strigolactones. Strigolactones are important as germination stimulants for parasitic weeds like Striga and Orobanche spp. They are synthesized using a ring-closing metathesis of allyl methacrylate, a process that yields furanone efficiently (Malik, Rutjes, & Zwanenburg, 2010).

Chemical Reactions and Transformations

Rhodium Carbenoids Insertion : A study explores the insertion of rhodium carbenoids into the alpha-C-H bonds of allylic ethers to form 3(2H)-furanones. This process demonstrates the potential for synthesizing diverse furanone derivatives (Clark et al., 2004).

Electrophilic Cyclization : Highly substituted 2(3H)-furanones can be prepared from 3-alkynoate esters through electrophilic cyclization. This process is efficient and tolerates various functional groups, offering a method for producing different furanone derivatives (Just & Larock, 2008).

Bio-Analytical Applications

- Fluorescent Organic Dyes : Furanones like 3(2H)-furanones are used as scaffolds for creating novel fluorescent organic dyes. These compounds exhibit efficient solvatochromic properties, making them useful in bio-analytical applications (Varghese et al., 2015).

Photochemical and Thermal Transformations

- Thermal Decomposition Studies : Research on the thermal decomposition of 2(3H) and 2(5H) furanones provides insights into their behavior under high temperatures, revealing details about reaction enthalpies and kinetics. Such studies are crucial for understanding the stability and reactivity of furanones (Würmel et al., 2015).

Synthesis of Novel Compounds

- Synthesis of Bis-pyrrolidines : A photochemical approach using N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones leads to the synthesis of conformationally restricted bis-pyrrolidines. This highlights the versatility of furanones in synthesizing complex organic structures (Fort et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “3-allyldihydro-2(3H)-furanone” could involve further exploration of its synthesis, properties, and potential applications. One study suggests that similar compounds could be useful as a template for future design, optimization, and investigation to produce more active analogs .

Propiedades

IUPAC Name |

3-prop-2-enyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-6-4-5-9-7(6)8/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLBMAZTSPYPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501633 | |

| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10491-63-1 | |

| Record name | 3-(Prop-2-en-1-yl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-1,2,4-triazol-1-yl)acetamido]acetic acid](/img/structure/B3374841.png)

![4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B3374861.png)

![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)